molecular formula C9H9IO B13430237 (1S)-5-iodoindan-1-ol

(1S)-5-iodoindan-1-ol

Cat. No.: B13430237
M. Wt: 260.07 g/mol
InChI Key: QDVLTEJCEOAPCA-VIFPVBQESA-N
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Description

(1S)-5-iodoindan-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of an iodine atom at the 5th position of the indane ring and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method is the electrophilic substitution reaction where indan-1-ol is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds with the formation of the iodinated product at the 5th position of the indane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-iodoindan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The iodine atom can be reduced to form the corresponding indanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 5-iodoindan-1-one.

    Reduction: Formation of indan-1-ol.

    Substitution: Formation of various substituted indanols depending on the nucleophile used.

Scientific Research Applications

(1S)-5-iodoindan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-5-iodoindan-1-ol involves its interaction with molecular targets through its hydroxyl and iodine functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Indan-1-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    5-bromoindan-1-ol: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    5-chloroindan-1-ol:

Uniqueness

(1S)-5-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Biological Activity

(1S)-5-Iodoindan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and data tables that highlight its effects on cellular mechanisms.

This compound is characterized by the presence of an iodine atom and a hydroxyl group on the indan structure, which may contribute to its biological properties. The compound's molecular formula is C9H9IO, with a molecular weight of approximately 248.08 g/mol.

Biological Activity Overview

Numerous studies have investigated the biological activity of this compound, focusing on its antioxidant , anti-inflammatory , and antiproliferative properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. In vitro assays have shown that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The compound demonstrated a notable ability to reduce reactive oxygen species (ROS) levels in human cell lines, contributing to its protective effects against oxidative damage.

Concentration (µM)% DPPH Scavenging Activity
1025%
5055%
10085%

This table summarizes the scavenging activity against DPPH radicals, indicating that higher concentrations lead to increased antioxidant effects.

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. In a study conducted using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), the compound significantly reduced the secretion of these inflammatory markers.

Treatment GroupIL-6 Secretion Reduction (%)TNF-α Secretion Reduction (%)
Control--
This compound (10 µM)40%35%
This compound (50 µM)70%65%

This data illustrates the compound's effectiveness in modulating inflammatory responses.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa and HCT116 cells, with IC50 values indicating significant potency.

Cell LineIC50 (µM)
HeLa15
HCT11620

These findings suggest that this compound may serve as a potential candidate for cancer therapy due to its ability to inhibit cell proliferation.

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

Case Study 1: Antioxidant Effects in Neuroprotection
A study examined the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal cell death. The results indicated that pre-treatment with the compound significantly reduced neuronal apoptosis and improved cell viability.

Case Study 2: Inhibition of Tumor Growth
In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor size compared to control groups. The mechanism was attributed to both apoptosis induction and inhibition of angiogenesis.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

(1S)-5-iodo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1

InChI Key

QDVLTEJCEOAPCA-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC(=C2)I

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)I

Origin of Product

United States

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